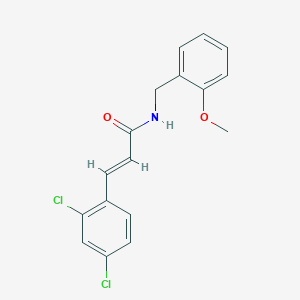
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide, also known as MDMA, is a synthetic drug that has gained popularity in the past few decades. MDMA is a psychoactive drug that is known to induce feelings of euphoria, empathy, and increased sociability. The chemical structure of MDMA is similar to that of both amphetamines and hallucinogens.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide acts primarily as a serotonin releaser, causing an increase in the release and inhibition of reuptake of this neurotransmitter. This results in an increase in serotonin levels in the brain, leading to the feelings of euphoria and empathy associated with N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide use.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide use can have a range of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide can also cause dehydration, muscle tension, and jaw clenching. In rare cases, N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide use can lead to serotonin syndrome, a potentially life-threatening condition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide has several advantages and limitations for use in lab experiments. One advantage is its ability to induce specific emotional and social states in study participants. However, limitations include the potential for confounding variables such as individual differences in tolerance and the inability to control for the purity and dosage of the drug.
Direcciones Futuras
Future research on N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide should focus on its potential therapeutic effects in treating various mental health disorders. Additional studies should be conducted to determine the optimal dosage and administration methods for N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide-assisted psychotherapy. Research should also be conducted to determine the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide use on the brain and body.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide involves the reaction of safrole with hydrochloric acid and hydrogen peroxide. This reaction yields MDP2P, which is then converted to N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide through a reductive amination reaction.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide has been used in scientific research for its potential therapeutic effects. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide-assisted psychotherapy can be effective in treating post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide is also being studied for its potential use in treating other mental health disorders such as autism and addiction.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-5-12(2)7-14(6-11)17(19)18-9-13-3-4-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKWLBDXIJQYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)
![ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5850121.png)


![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)
![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)